molecular formula C10H5F4NO3S B13132321 7-Fluoroquinolin-3-yltrifluoromethanesulfonate

7-Fluoroquinolin-3-yltrifluoromethanesulfonate

Cat. No.: B13132321
M. Wt: 295.21 g/mol
InChI Key: BVBHUYOHBODZEO-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-3-yltrifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, particularly due to their enhanced biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the quinoline ring is replaced by the trifluoromethanesulfonate group. This reaction often requires the presence of a base and a solvent such as acetonitrile .

Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinolin-3-yltrifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

7-Fluoroquinolin-3-yltrifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines often target bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they inhibit DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which enhances its reactivity and biological activity compared to other fluorinated quinolines .

Properties

Molecular Formula

C10H5F4NO3S

Molecular Weight

295.21 g/mol

IUPAC Name

(7-fluoroquinolin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5F4NO3S/c11-7-2-1-6-3-8(5-15-9(6)4-7)18-19(16,17)10(12,13)14/h1-5H

InChI Key

BVBHUYOHBODZEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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